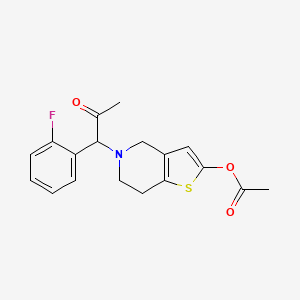
去环丙基-2-氧丙基普拉格雷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylprasugrel, also known as Methylprasugrel, is a useful research compound. Its molecular formula is C18H18FNO3S and its molecular weight is 347.404. The purity is usually 95%.
BenchChem offers high-quality Methylprasugrel suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylprasugrel including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
心血管研究
去环丙基-2-氧丙基普拉格雷主要用于心血管研究,因为它是一种抗血小板药物。它不可逆地抑制 P2Y12 受体,P2Y12 受体对于血小板聚集至关重要,而血小板聚集是形成血栓的关键因素。 该化合物已被研究用于其预防经皮冠状动脉介入治疗 (PCI) 的急性冠脉综合征患者发生血栓性心血管事件的潜力 .
蛋白质组学
在蛋白质组学中,去环丙基-2-氧丙基普拉格雷被用作生化工具来研究与血小板功能和心血管疾病相关的蛋白质表达。 它有助于识别和量化与 P2Y12 受体相互作用或参与血小板聚集途径的蛋白质 .
药物制剂和递送
该领域的研发集中在开发有效且稳定的去环丙基-2-氧丙基普拉格雷制剂。 探索了直接压片法等技术来优化最终剂型,确保药物的稳定性、生物利用度和治疗效果 .
临床实践和观察性研究
去环丙基-2-氧丙基普拉格雷是长期临床实践研究和上市后观察性研究的主题。 这些研究收集了有关该药物在不同患者群体中疗效和安全性的真实世界数据,特别是关注患有缺血性心脏病的日本患者 .
合成和化学分析
作用机制
Target of Action
Descyclopropyl-2-oxopropyl Prasugrel, also known as Methylprasugrel, is a prodrug that targets the P2Y12 type ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in thrombosis and hemostasis .
Mode of Action
The active metabolite of Methylprasugrel irreversibly binds to the P2Y12 type ADP receptors on platelets . This binding prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation .
Biochemical Pathways
Methylprasugrel is a thienopyridine derivative, structurally and pharmacologically related to clopidogrel and ticlopidine . It is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . The metabolic activation of Methylprasugrel involves two competitive pathways resulting in the opening of its thiophene ring .
Pharmacokinetics
The pharmacokinetics of Methylprasugrel have been studied in different populations . After administration, it is rapidly absorbed and metabolized to its active form. The active metabolite’s AUC0–4 and Cmax increase dose-proportionally across the dose range of 5 mg to 60 mg . The median Tmax is 0.5 h in all groups . The exposure to the active metabolite in Asian subjects was found to be higher than in Caucasians .
Result of Action
The result of Methylprasugrel’s action is a significant reduction in platelet aggregation, leading to a decreased risk of thrombotic cardiovascular events . This comes with an increased risk of bleeding .
Action Environment
The action of Methylprasugrel can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. Additionally, genetic factors can influence the individual’s response to the drug
生化分析
Cellular Effects
It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Descyclopropyl-2-oxopropyl Prasugrel involves its interaction with the platelet ADP P2Y12 receptor. It acts as a specific, irreversible antagonist of this receptor . This interaction leads to the inhibition of ADP-mediated platelet activation and aggregation .
Metabolic Pathways
Descyclopropyl-2-oxopropyl Prasugrel is involved in metabolic pathways that include interactions with enzymes or cofactors. It has been suggested that there are two competing metabolic pathways for the opening of the 2c thiolactone ring of Descyclopropyl-2-oxopropyl Prasugrel .
属性
IUPAC Name |
[5-[1-(2-fluorophenyl)-2-oxopropyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c1-11(21)18(14-5-3-4-6-15(14)19)20-8-7-16-13(10-20)9-17(24-16)23-12(2)22/h3-6,9,18H,7-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIXUFWLNCNCHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1F)N2CCC3=C(C2)C=C(S3)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol](/img/structure/B590397.png)
![Cyclopropa[2,3]pyrrolo[1,2-A]pyrazine](/img/structure/B590398.png)
![4-[3-[Bis[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol](/img/structure/B590402.png)

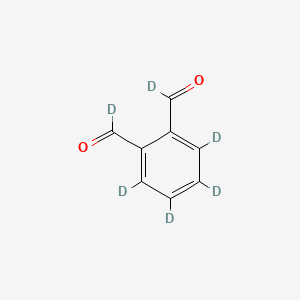
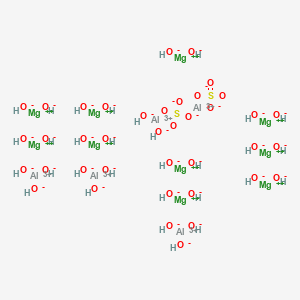
![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-3-amine](/img/structure/B590410.png)
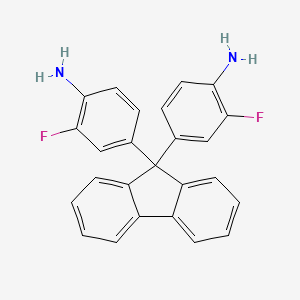

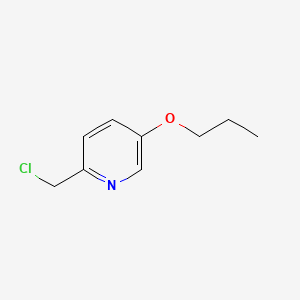
![(2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid](/img/structure/B590415.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine](/img/structure/B590416.png)

